molecular formula C13H12N4S B14912116 4-Amino-3-(naphthalen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione

4-Amino-3-(naphthalen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione

Katalognummer: B14912116
Molekulargewicht: 256.33 g/mol
InChI-Schlüssel: JXOHQGQWPGSTAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-(naphthalen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The naphthalen-2-ylmethyl group attached to the triazole ring adds to its structural complexity and potential biological activity. Triazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(naphthalen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. One common method involves the reaction of naphthalen-2-ylmethyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-(naphthalen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Amino-3-(naphthalen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-3-(naphthalen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-3-(phenylmethyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-Amino-3-(benzyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-Amino-3-(pyridin-2-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

4-Amino-3-(naphthalen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of the naphthalen-2-ylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C13H12N4S

Molekulargewicht

256.33 g/mol

IUPAC-Name

4-amino-3-(naphthalen-2-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H12N4S/c14-17-12(15-16-13(17)18)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,14H2,(H,16,18)

InChI-Schlüssel

JXOHQGQWPGSTAH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=NNC(=S)N3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.